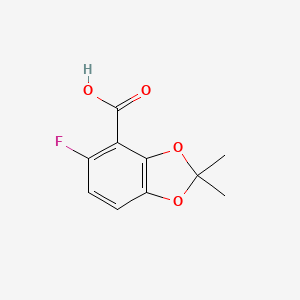![molecular formula C9H5BrClN3 B8637749 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyridine core substituted with bromine, chlorine, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like cesium carbonate (Cs2CO3), are often employed to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and conditions is tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolopyridine core.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while cyclization reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
- 4-Bromo-7-methoxy-6-azaindole
- 4-Hydroxy-5-azaindole
- 4-Methoxy-5-azaindole
Uniqueness
Compared to similar compounds, 2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile stands out due to the presence of the acetonitrile group, which enhances its reactivity and allows for the formation of a wider range of derivatives. This makes it particularly valuable in the synthesis of complex molecules and the development of new materials.
Propiedades
Fórmula molecular |
C9H5BrClN3 |
|---|---|
Peso molecular |
270.51 g/mol |
Nombre IUPAC |
2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C9H5BrClN3/c10-6-4-14-9(11)8-7(6)5(1-2-12)3-13-8/h3-4,13H,1H2 |
Clave InChI |
KHWMDCORWZAVCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=C(N1)C(=NC=C2Br)Cl)CC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[(4-Methylphenyl)sulfonyl]amino]-6-[[(phenylmethoxy)carbonyl]amino]hexanoic acid](/img/structure/B8637682.png)



![[5-(1-Methoxy-2-methyl-1-oxopropan-2-yl)pyridin-3-yl]boronic acid](/img/structure/B8637714.png)


![Ethanone, 2-bromo-1-[4-(methylthio)phenyl]-2-phenyl-](/img/structure/B8637740.png)




